![molecular formula C18H13ClN2O3 B2713229 [3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone CAS No. 865615-90-3](/img/structure/B2713229.png)
[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains furan, pyrazole, and phenyl groups. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Phenyl group is a functional group with the formula -C6H5, where a hydrogen atom is replaced by some form of carbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan rings would contribute to the aromaticity of the molecule, while the pyrazole ring would introduce nitrogen atoms into the structure . The phenyl group would further increase the complexity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan rings could undergo electrophilic substitution or addition reactions . The pyrazole ring, containing nitrogen atoms, could participate in a variety of reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Microwave-assisted synthesis techniques have been employed to create novel pyrazoline derivatives, including compounds closely related to the chemical structure of interest. These derivatives have been evaluated for their anti-inflammatory and antibacterial activities, with some compounds showing promising results. Microwave irradiation methods offer advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods (Ravula et al., 2016).
Antimicrobial and Antitubercular Activities
- Studies on chalcones and acetyl pyrazoline derivatives comprising the furan nucleus have revealed their potential as antitubercular agents. A series of synthesized compounds were screened for their antibacterial, antifungal, and antitubercular activity, demonstrating the significant biological potential of these chemical frameworks (Bhoot et al., 2011).
Molecular Docking and Antimicrobial Activity
- Novel synthesized pyrazole derivatives have been subjected to molecular docking studies to assess their antibacterial activity. These studies indicated that certain synthesized compounds exhibit good effects against Gram-positive bacteria, while others show excellent inhibition against Gram-negative bacteria. Molecular docking serves as an effective tool for in silico screening of bioactive compounds (Khumar et al., 2018).
Anticancer Agents and Chemotherapeutic Tools
- Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands have shown significant in vitro antitumor activity. These complexes are more effective than cisplatin in certain cancer cell lines, highlighting the potential of related compounds in cancer treatment and management (Pellei et al., 2023).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Furan Derivatives
The compound contains furan rings, which are a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen and four carbon atoms . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Pyrazole Derivatives
The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-5-1-4-12(10-13)18(22)21-15(17-7-3-9-24-17)11-14(20-21)16-6-2-8-23-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCSLLGLDZHABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

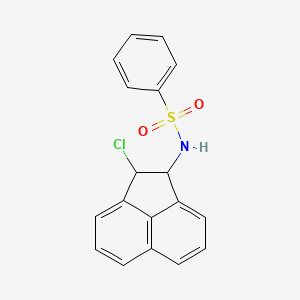
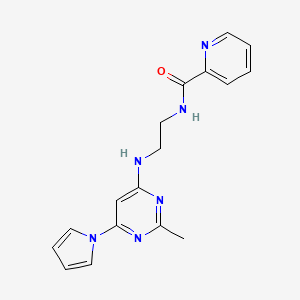
![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)
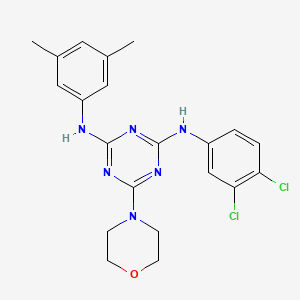
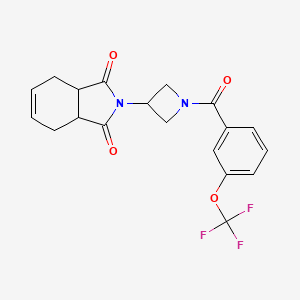

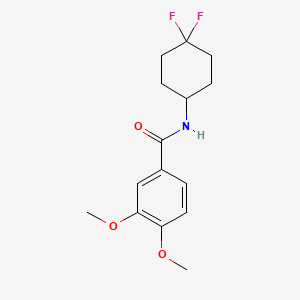
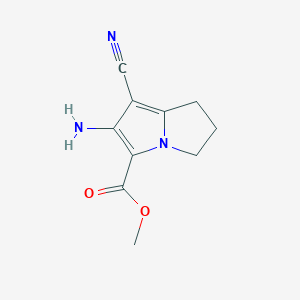
![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)
![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
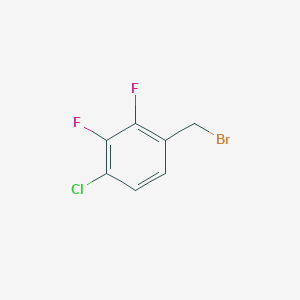

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)